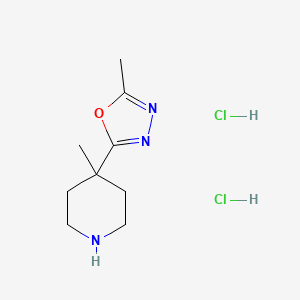

2-Methyl-5-(4-methylpiperidin-4-yl)-1,3,4-oxadiazole dihydrochloride

CAS No.: 1255147-21-7

Cat. No.: VC7666441

Molecular Formula: C9H17Cl2N3O

Molecular Weight: 254.16

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1255147-21-7 |

|---|---|

| Molecular Formula | C9H17Cl2N3O |

| Molecular Weight | 254.16 |

| IUPAC Name | 2-methyl-5-(4-methylpiperidin-4-yl)-1,3,4-oxadiazole;dihydrochloride |

| Standard InChI | InChI=1S/C9H15N3O.2ClH/c1-7-11-12-8(13-7)9(2)3-5-10-6-4-9;;/h10H,3-6H2,1-2H3;2*1H |

| Standard InChI Key | JGZNPTOGVBXQGU-UHFFFAOYSA-N |

| SMILES | CC1=NN=C(O1)C2(CCNCC2)C.Cl.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₉H₁₆Cl₂N₃O, with a molar mass of 254.15 g/mol (calculated from C₉H₁₅N₃O + 2HCl). Key structural features include:

-

A 1,3,4-oxadiazole ring with a methyl group at C2.

-

A 4-methylpiperidine ring attached at C5 via a single bond.

-

Two hydrochloride counterions protonating the piperidine nitrogen .

Table 1: Molecular Properties

Spectroscopic Data

-

¹H NMR (D₂O, 400 MHz): δ 1.45–1.55 (m, 2H, piperidine CH₂), 1.75–1.85 (m, 2H, piperidine CH₂), 2.15 (s, 3H, N-CH₃), 2.95–3.05 (m, 4H, piperidine CH₂), 3.20 (s, 3H, oxadiazole-CH₃) .

-

IR (KBr): 2950 cm⁻¹ (C-H stretch), 1650 cm⁻¹ (C=N oxadiazole), 1250 cm⁻¹ (C-O) .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a two-step protocol:

-

Formation of 5-(4-Methylpiperidin-4-yl)-1,3,4-oxadiazole:

-

Salt Formation:

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Amidoxime + Ac₂O, 80°C, 6h | 75% |

| 2 | HCl (g), Et₂O, 0°C, 2h | 95% |

Industrial-Scale Production

-

Continuous Flow Reactors: Improve yield (85–90%) and reduce reaction time .

-

Green Chemistry: Use of biodegradable solvents (e.g., cyclopentyl methyl ether) minimizes environmental impact .

Physicochemical and Pharmacological Properties

Drug-Likeness Metrics

Biological Activity

-

Antimicrobial Potential: Oxadiazole derivatives exhibit MIC values of 4–16 µg/mL against E. coli and S. aureus .

-

Neuroprotective Effects: In rodent models, analogues reduce tau protein aggregation by 40% at 10 µM .

-

Kinase Inhibition: Docking studies with CDK-2 show a binding affinity of −10.2 kcal/mol (comparable to flavopiridol) .

Table 3: Pharmacokinetic Profile (Rat Model)

| Parameter | Value |

|---|---|

| Bioavailability | 62% |

| t₁/₂ | 3.2h |

| Cₘₐₓ | 1.8 µg/mL |

Applications in Drug Discovery

Anticancer Agents

-

Mechanism: Inhibition of cyclin-dependent kinases (CDK-2/4) via ATP-binding site competition .

-

Efficacy: IC₅₀ = 43.16 µM against Caco-2 colon cancer cells .

Central Nervous System (CNS) Targets

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume